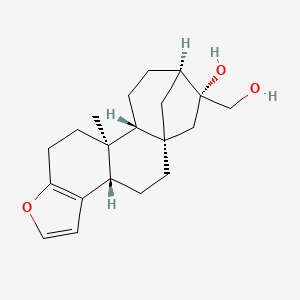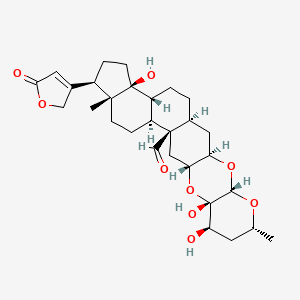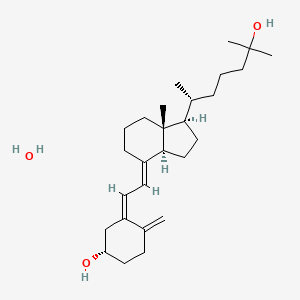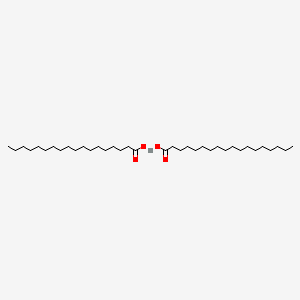
Capsazepine
Vue d'ensemble
Description
Capsazepine is a synthetic antagonist of capsaicin . It is used as a biochemical tool in the study of TRPV ion channels . Capsazepine blocks the painful sensation of heat caused by capsaicin (the active ingredient of chili pepper) which activates the TRPV1 ion channel . Capsazepine is therefore considered to be a TRPV1 antagonist .
Molecular Structure Analysis
The molecular formula of Capsazepine is C19H21ClN2O2S . It is a crystalline, lipophilic, colorless, and odorless alkaloid with a molecular weight of 376.9 g/mol .
Chemical Reactions Analysis
Capsazepine can modulate Janus activated kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway, intracellular Ca2+ concentration, and reactive oxygen species (ROS)-JNK-CCAAT/enhancer-binding protein homologous protein (CHOP) pathways . It can inhibit cell proliferation, metastasis, and induce apoptosis .
Physical And Chemical Properties Analysis
Capsazepine is a crystalline, lipophilic, colorless, and odorless alkaloid . It is fat-, alcohol-, and oil-soluble .
Applications De Recherche Scientifique
Cancer Research
Capsazepine has been found to exhibit diverse effects on various types of cancer, including prostate cancer, breast cancer, colorectal cancer, oral cancer, and osteosarcoma . It can modulate the Janus activated kinase (JAK)/signal transducer and activator of the transcription (STAT) pathway, intracellular Ca2+ concentration, and reactive oxygen species (ROS)-JNK-CCAAT/enhancer-binding protein homologous protein (CHOP) pathways . It can inhibit cell proliferation, metastasis, and induce apoptosis .
Anti-Inflammatory Applications
Capsazepine can exert anti-inflammatory effects through the downregulation of lipopolysaccharide (LPS)-induced nuclear transcription factor-kappa B (NF-κB), as well as the blockage of activation of both transient receptor potential cation channel subfamily V member 1 (TRPV1) and transient receptor potential cation channel, subfamily A, and member 1 (TRPA1) .
Treatment of Colitis
Capsazepine can be therapeutically used against colitis . Its anti-inflammatory properties may help in reducing inflammation and providing relief from symptoms.
Treatment of Pancreatitis
Capsazepine has potential therapeutic applications in the treatment of pancreatitis . The exact mechanisms are still under investigation.
Malaria Treatment
Capsazepine has been found to have potential therapeutic applications in the treatment of malaria . Further research is needed to understand the exact mechanisms and effectiveness.
Epilepsy Treatment
Capsazepine has been suggested for use in the treatment of epilepsy . It’s believed to interact with certain pathways in the brain that could potentially help in controlling seizures.
Interaction with Biomimetic Membranes
Capsazepine has been found to interact with biomimetic membranes . This interaction can influence the fluidity of these membranes . Capsazepine can antagonize the membrane-fluidizing effect of capsaicin .
Analgesic Effect
In addition to the direct action on transmembrane ion channels, capsaicin and capsazepine share membrane interactivity, but capsazepine is likely to competitively antagonize capsaicin’s interaction with neuro-mimetic membranes at pharmacokinetically-relevant concentrations . The structure-specific membrane interactivity may be partly responsible for the analgesic effect of capsaicin .
Mécanisme D'action
Target of Action
Capsazepine is a synthetic antagonist of capsaicin . Its primary target is the Transient Receptor Potential Vanilloid type 1 (TRPV1) . The TRPV1 channel functions as a pain and temperature sensor in mammals . Capsazepine also targets the tumor necrosis factor-α (TNF-α) , which plays a crucial role in immune response .
Mode of Action
Capsazepine blocks the painful sensation of heat caused by capsaicin, which activates the TRPV1 ion channel . Therefore, it is considered a TRPV1 antagonist .
Biochemical Pathways
Capsazepine can modulate several biochemical pathways. It can modulate the Janus Activated Kinase (JAK)/Signal Transducer and Activator of the Transcription (STAT) pathway , intracellular Ca2+ concentration, and the Reactive Oxygen Species (ROS)-JNK-CCAAT/Enhancer-Binding Protein Homologous Protein (CHOP) pathways .
Pharmacokinetics
In silico absorption, distribution, metabolism, excretion, and toxicity (admet) studies have been performed .
Result of Action
Capsazepine exhibits diverse effects on cancer growth and survival, and can be therapeutically used against other major disorders such as colitis, pancreatitis, malaria, and epilepsy . It can inhibit cell proliferation, metastasis, and induce apoptosis . Moreover, capsazepine can exert anti-inflammatory effects through the downregulation of lipopolysaccharide (LPS)-induced nuclear transcription factor-kappa B (NF-κB) .
Action Environment
The action of Capsazepine can be influenced by the environment of the biomimetic membranes it interacts with . For instance, Capsazepine’s interaction with neuro-mimetic membranes can be competitively antagonized by certain environmental factors .
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCMAZOSEIMCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160852 | |
| Record name | Capsazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Capsazepine | |
CAS RN |
138977-28-3 | |
| Record name | Capsazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138977-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capsazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138977283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capsazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPSAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFW48MY844 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















